molecular formula C23H21N3O6S B2540038 3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide CAS No. 866015-81-8

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Cat. No. B2540038
CAS RN: 866015-81-8
M. Wt: 467.5
InChI Key: AOTKMWNFJKEROP-UHFFFAOYSA-N
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Description

3-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C23H21N3O6S and its molecular weight is 467.5. The purity is usually 95%.
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properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid ethyl ester, followed by the reaction of the resulting intermediate with 2-furylmethylamine and subsequent deprotection to yield the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid ethyl ester", "2-furylmethylamine" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid ethyl ester in the presence of a suitable condensing agent such as triethylamine or N,N'-dicyclohexylcarbodiimide to yield the intermediate product.", "Step 2: Reaction of the intermediate product with 2-furylmethylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide or N,N'-dicyclohexylcarbodiimide to yield the protected final product.", "Step 3: Deprotection of the protected final product using a suitable deprotecting agent such as hydrochloric acid or trifluoroacetic acid to yield the final product." ] }

CAS RN

866015-81-8

Molecular Formula

C23H21N3O6S

Molecular Weight

467.5

IUPAC Name

3-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H21N3O6S/c1-31-19-5-4-15(14-27)11-16(19)13-26-18-7-10-33-21(18)22(29)25(23(26)30)8-6-20(28)24-12-17-3-2-9-32-17/h2-5,7,9-11,14H,6,8,12-13H2,1H3,(H,24,28)

InChI Key

AOTKMWNFJKEROP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3

solubility

not available

Origin of Product

United States

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